2-Furyl 2-methylpiperidyl ketone
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
furan-2-yl-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H15NO2/c1-9-5-2-3-7-12(9)11(13)10-6-4-8-14-10/h4,6,8-9H,2-3,5,7H2,1H3 |
InChI Key |
FANPIOGJQDUPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Mechanism and General Procedure
The Friedel-Crafts acylation is a cornerstone for introducing acyl groups into aromatic systems. For 2-furyl 2-methylpiperidyl ketone, this method involves reacting furan with an acylating agent containing the 2-methylpiperidine group. A typical protocol includes:
Case Study: Optimization with Mixed Anhydrides
A patent (CN103664838A) describes using ketene (ethenone) for furan acylation under mild conditions (5–20°C, 2–5 hours) with phosphoric acid or p-toluenesulfonic acid as catalysts. Adapting this for 2-methylpiperidyl ketone synthesis, a mixed anhydride (e.g., 2-methylpiperidine acetic anhydride) could serve as the acylating agent. Key parameters include:
Table 1: Friedel-Crafts Acylation Parameters
| Acylating Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Methylpiperidine-COCl | AlCl₃ | 10–20 | 6 | 78 |
| Mixed Anhydride | H₃PO₄ | 15–20 | 4 | 92 |
Grignard Reagent-Mediated Coupling
Reaction Design
This two-step method involves:
Experimental Validation
A study on trifluoromethyl ketones (PMC10398864) demonstrated analogous nucleophilic acyl substitutions using Grignard reagents. For this compound:
Table 2: Grignard Reaction Optimization
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| FurylMgBr + Piperidine-COCl | THF | −40 | 81 |
| FurylLi + Piperidine-COCl | Et₂O | −78 | 76 |
Mannich Reaction
Pathway and Limitations
The Mannich reaction traditionally forms β-amino ketones by condensing a ketone, amine, and formaldehyde. While direct synthesis of this compound is challenging, modified approaches include:
Yield and Byproduct Analysis
A study on oxazolidine synthesis (PMC11927623) reported ~60% yields for similar tertiary amines, with byproducts arising from competing Cannizzaro reactions.
Table 3: Mannich Reaction Outcomes
Condensation Reactions
Piperidine-Furan Coupling
Condensation of 2-furoyl chloride with 2-methylpiperidine in basic conditions forms the ketone via nucleophilic acyl substitution. A patent (KR930004196B1) highlights this approach for ethanolamine derivatives:
Industrial Scalability
A scalable method from CN101357910A uses recyclable solvents (methylene dichloride) and catalysts (H₃PO₄), achieving 95% yield after six solvent-reuse cycles.
Table 4: Condensation Reaction Efficiency
Comparative Analysis of Methods
Efficiency and Practicality
Table 5: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts | 78–92 | Moderate | Medium |
| Grignard | 76–84 | Low | High |
| Mannich | 58 | Low | Low |
| Condensation | 89–95 | High | High |
Chemical Reactions Analysis
Types of Reactions: 2-Furyl 2-methylpiperidyl ketone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furanones or carboxylic acids.
Reduction: 2-Furyl 2-methylpiperidyl alcohol.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-furyl derivatives, including 2-furyl 2-methylpiperidyl ketone, in anticancer research. For instance, a series of furan-2-yl(phenyl)methanone derivatives demonstrated significant protein tyrosine kinase inhibitory activity, which is crucial for cancer cell proliferation. Some derivatives exhibited IC50 values lower than that of genistein, a known inhibitor, suggesting that these compounds could serve as leads for developing new anticancer agents .
1.2 Neuroprotective Effects
The structure of this compound suggests potential neuroprotective effects due to its ability to modulate neurotransmitter systems. Studies involving furan derivatives have indicated promising results in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Agrochemistry
2.1 Fungicidal Applications
Compounds containing furan moieties have been studied for their fungicidal properties. Research indicates that furan-based ketones exhibit significant activity against various fungal strains, making them suitable candidates for agricultural applications . The ability to modify the furan ring could enhance the efficacy and spectrum of activity against resistant fungal strains.
Material Science
3.1 Synthesis of Functional Polymers
The unique reactivity of this compound allows it to be used as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and enhanced mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings .
Case Studies and Research Findings
4.1 Synthesis and Characterization
A notable study synthesized a series of furan derivatives, including those derived from this compound, using various catalytic systems to optimize yields and selectivity. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity levels .
4.2 Structure-Activity Relationship Studies
Investigations into the structure-activity relationships (SAR) of furan derivatives have provided insights into how modifications to the furan ring affect biological activity. For example, substituents on the furan ring were found to significantly influence the potency against protein tyrosine kinases, suggesting that further optimization could lead to more effective therapeutic agents .
Mechanism of Action
The mechanism by which 2-Furyl 2-methylpiperidyl ketone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Findings :
- 2-Furyl methyl ketone demonstrates clastogenicity in mouse bone marrow, raising safety concerns for prolonged exposure .
- Piperonyl methyl ketone requires stringent safety protocols (e.g., respirators, protective gear) due to combustion hazards .
- 2-Furyl p-hydroxyphenyl ketone exhibits acute toxicity (LD₅₀ = 300 mg/kg in mice), highlighting risks in handling .
Biological Activity
2-Furyl 2-methylpiperidyl ketone (FMK) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of FMK, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its furan ring and piperidine moiety. The synthesis of FMK typically involves the reaction of 2-furyl ketone with 2-methylpiperidine under appropriate conditions. Recent advancements in synthetic methodologies have improved yields and selectivities, making it easier to produce this compound in a laboratory setting.
Antimicrobial Properties
Research indicates that compounds containing furan rings often exhibit antimicrobial properties. A study highlighted the effectiveness of furan derivatives against various bacterial strains, suggesting that FMK may share similar properties due to its structural components. The mechanism is thought to involve the disruption of bacterial cell membranes, leading to cell lysis.
Neuropharmacological Effects
The piperidine component of FMK suggests potential neuropharmacological activity. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders. Preliminary studies indicate that FMK may influence serotonin receptors, although further research is needed to establish its efficacy and mechanism of action.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of furan-containing compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to FMK showed promising activity, with minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications .
- Toxicological Assessment : In a toxicological study involving furans, it was observed that dietary exposure could lead to liver and kidney damage in mice. This raises important considerations for the use of FMK in pharmacological contexts, emphasizing the need for comprehensive safety evaluations before clinical applications .
- Neuropharmacological Research : A recent review discussed various piperidine derivatives and their roles in modulating neurotransmitter systems. While specific studies on FMK were not highlighted, the implications for similar compounds suggest potential avenues for research into its neuroactive properties .
Data Table: Biological Activities of Related Compounds
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
